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molecular formula C8H3BrF2O B8770496 7-bromo-4,5-difluorobenzofuran

7-bromo-4,5-difluorobenzofuran

Cat. No. B8770496
M. Wt: 233.01 g/mol
InChI Key: DCNVPYHWDHKFIW-UHFFFAOYSA-N
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Patent
US06967201B1

Procedure details

Beginning with 5 gm (23.9 mMol) 2-bromo-4,5-difluorophenol, 7.05 gm (91%) 2-(2-bromo-4,5-difluorophenoxy)-acetaldehyde diethyl acetal were prepared essentially as described in Preparation IV.
Quantity
5 g
Type
reactant
Reaction Step One
Name
2-(2-bromo-4,5-difluorophenoxy)-acetaldehyde diethyl acetal
Quantity
7.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
BrC1C=C(F)C(F)=CC=1O.C(O[CH:14](OCC)[CH2:15][O:16][C:17]1[CH:22]=[C:21]([F:23])[C:20]([F:24])=[CH:19][C:18]=1[Br:25])C>>[F:23][C:21]1[C:22]2[CH:14]=[CH:15][O:16][C:17]=2[C:18]([Br:25])=[CH:19][C:20]=1[F:24]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)F)F)O
Step Two
Name
2-(2-bromo-4,5-difluorophenoxy)-acetaldehyde diethyl acetal
Quantity
7.05 g
Type
reactant
Smiles
C(C)OC(COC1=C(C=C(C(=C1)F)F)Br)OCC
Step Three
Name
IV
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
were prepared essentially

Outcomes

Product
Name
Type
Smiles
FC1=C(C=C(C2=C1C=CO2)Br)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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